5-Bromo-2-iodo-4-methoxybenzoic acid
Description
5-Bromo-2-iodo-4-methoxybenzoic acid is a halogenated benzoic acid derivative with substituents at positions 2 (iodo), 4 (methoxy), and 5 (bromo) on the aromatic ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, though specific applications require further research .
Properties
IUPAC Name |
5-bromo-2-iodo-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLPOHLHGQJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280473 | |
| Record name | Benzoic acid, 5-bromo-2-iodo-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-64-9 | |
| Record name | Benzoic acid, 5-bromo-2-iodo-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-bromo-2-iodo-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4-methoxybenzoic acid typically involves the halogenation of 4-methoxybenzoic acid. One common method is the sequential bromination and iodination of 4-methoxybenzoic acid. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids .
Scientific Research Applications
Medicinal Chemistry
Key Intermediate for Pharmaceuticals
5-Bromo-2-iodo-4-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting metabolic disorders. It has been identified as a key building block in the development of Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for their therapeutic potential in treating diabetes . The compound's halogenated structure enhances its reactivity, making it suitable for further modifications that are essential in drug design.
Case Study: SGLT2 Inhibitors
A notable case study involves the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is derived from this compound. This compound was successfully scaled up for industrial production, demonstrating a total yield of 24% over six synthetic steps . The process involved nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, showcasing the compound's versatility in pharmaceutical applications.
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a monomer in the synthesis of functional polymers. Its ability to undergo various polymerization reactions allows for the creation of materials with tailored properties for specific applications such as coatings and adhesives.
Case Study: Polymer Applications
Research indicates that incorporating halogenated benzoic acids into polymer matrices can significantly enhance thermal stability and mechanical strength. For instance, polymers synthesized using derivatives of this compound have shown improved performance in high-temperature environments .
Analytical Chemistry
Reagent in Organic Synthesis
This compound is also employed as a reagent in organic synthesis, particularly in coupling reactions and as a precursor for various chemical transformations. Its bromine and iodine substituents facilitate nucleophilic substitutions and cross-coupling reactions, making it valuable in synthetic organic chemistry.
Case Study: Coupling Reactions
In one study, this compound was used to synthesize complex molecules through palladium-catalyzed cross-coupling reactions. The presence of both bromine and iodine allowed for selective functionalization at different sites on the aromatic ring, leading to diverse product formation .
Summary Table of Applications
| Application Area | Description | Notable Case Studies |
|---|---|---|
| Medicinal Chemistry | Key intermediate for SGLT2 inhibitors | Scalable synthesis for diabetes therapy |
| Material Science | Monomer for functional polymers | Enhanced thermal stability in polymer matrices |
| Analytical Chemistry | Reagent for organic synthesis | Palladium-catalyzed cross-coupling reactions |
| Safety | Risk of skin irritation and eye damage | Proper handling protocols required |
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
The structural and functional properties of 5-bromo-2-iodo-4-methoxybenzoic acid can be contextualized by comparing it to analogues with varying substituents or halogen placements. Below is a detailed analysis:
Structural Analogues and Their Properties
Table 1: Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Boiling Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| This compound | C₈H₆BrIO₃ | 356.94* | 2-I, 4-OCH₃, 5-Br | N/A | High halogen content; methoxy para to COOH |
| 5-Bromo-4-iodo-2-methoxybenzoic acid | C₈H₆BrIO₃ | 356.94 | 2-OCH₃, 4-I, 5-Br | 403.3 ± 45.0 | Higher boiling point due to iodine placement |
| 5-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 326.92 | 2-I, 5-Br (no methoxy) | N/A | Reduced solubility vs. methoxy-containing analogues |
| 5-Bromo-4-chloro-2-methoxybenzoic acid | C₈H₆BrClO₃ | 289.49 | 2-OCH₃, 4-Cl, 5-Br | N/A | Chloro’s smaller size may enhance reactivity |
| 5-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.05 | 2-OCH₃, 5-Br (no iodine) | N/A | Simpler synthesis; lower molecular weight |
*Calculated based on substituent positions.
Key Differences and Implications
Substituent Position Effects: Methoxy Group Placement: In this compound, the methoxy group at position 4 (para to COOH) donates electrons via resonance, reducing acidity compared to analogues where methoxy is ortho (e.g., 5-bromo-4-iodo-2-methoxybenzoic acid) .
Physical Properties :
- Boiling Point : The 4-iodo isomer (403.3°C) has a higher boiling point than the target compound (estimated lower due to methoxy placement), reflecting differences in intermolecular forces .
- Solubility : Methoxy-free analogues (e.g., 5-bromo-2-iodobenzoic acid) exhibit lower solubility in polar solvents due to the absence of the electron-donating methoxy group .
Synthetic Considerations :
- Halogenation Challenges : Introducing iodine at position 2 may require specialized conditions (e.g., low-temperature bromination as in ) compared to chloro or bromo derivatives .
- Yield Variability : Steric hindrance from iodine and methoxy groups could reduce reaction efficiency in multi-step syntheses .
For example, methoxy groups enhance lipophilicity (aiding membrane permeability), while halogens contribute to binding affinity in enzyme inhibitors .
Biological Activity
5-Bromo-2-iodo-4-methoxybenzoic acid (C₉H₈BrI₀₃) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and iodine substituents, which enhance its reactivity and biological interactions. The following sections will explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the presence of halogen atoms, which can enhance binding affinity and specificity for certain targets.
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may also modulate receptor binding, impacting various signaling pathways critical in cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential as an antibacterial and antifungal agent. The dual halogenation on the aromatic ring is believed to enhance its reactivity against microbial targets.
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. Studies have suggested that it may reverse the transformed phenotype of cancer cells, indicating potential applications in cancer therapy .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. It may act as a selective MEK kinase inhibitor, which is relevant in treating conditions like psoriasis and atherosclerosis .
Case Studies and Experimental Data
- Cell Line Studies : In vitro studies have demonstrated that treatment with this compound leads to reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Animal Models : In vivo experiments using animal models have indicated that this compound can significantly reduce tumor growth rates compared to control groups .
- Mechanistic Insights : Detailed investigations into the molecular pathways affected by this compound revealed alterations in AMPK signaling, which plays a crucial role in cellular energy homeostasis and metabolism .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains bromine and iodine on the benzene ring | Antimicrobial, anticancer, anti-inflammatory |
| 2-Iodo-4-methoxybenzoic acid | Similar structure but lacks bromine | Limited biological activity compared to the former |
| 5-Bromo-3-iodo-2-methoxybenzoic acid | Different halogen positions | Varies in activity; requires further study |
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-iodo-4-methoxybenzoic acid, and how do reaction conditions influence yield?
Q. How can purity and crystallinity be ensured during purification?
- Methodological Answer : Recrystallization from ethanol/water (3:1 v/v) at 0–4°C improves purity (>97%) by removing residual halogenation agents. Sublimation under reduced pressure (0.1 mmHg, 120°C) is effective for thermally stable batches. For trace metal contaminants (e.g., from catalysts), chelation with EDTA followed by column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- (DMSO-): Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz), with methoxy singlet at δ 3.8–3.9 ppm .
- LC-MS : Molecular ion peak at m/z 340.9 [M-H]⁻ confirms molecular weight (C₈H₅BrIO₃) .
- X-ray crystallography : Resolves iodine-bromine positional ambiguity in the aromatic ring (unit cell parameters: a = 7.2 Å, b = 10.3 Å) .
Advanced Research Questions
Q. How does steric hindrance from the methoxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The methoxy group at position 4 directs electrophilic substitution to the ortho/para positions. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions at the iodine site (position 2) due to lower steric hindrance compared to bromine (position 5). Computational DFT studies (B3LYP/6-31G*) show a 15–20% higher activation barrier for reactions at the brominated position .
Q. What strategies mitigate degradation during long-term storage?
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–50 μM in kinase assays) often arise from assay conditions. Standardize protocols:
- Use DMSO stock solutions (<0.1% v/v to avoid solvent toxicity).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Control for off-target effects using CRISPR-knockout cell lines .
Q. What computational tools predict reactivity in multi-step syntheses?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like ChemAxon or Reaxys prioritize pathways with minimal protecting groups.
- Reactivity Scoring : DFT-based software (e.g., Gaussian) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine (position 2) has a higher index (0.12 vs. bromine’s 0.08), favoring nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
